molecular formula C34H54O7 B1434722 Oxohygrolidin CAS No. 98813-11-7

Oxohygrolidin

Katalognummer: B1434722
CAS-Nummer: 98813-11-7
Molekulargewicht: 574.8 g/mol
InChI-Schlüssel: HBTGJJXCZRLXJW-YMGFNHCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxohygrolidin is a natural product found in Streptomyces hygroscopicus and Streptomyces with data available.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Oxohygrolidin has demonstrated notable antimicrobial properties, particularly against eukaryotic cells. Research indicates that it inhibits the growth of yeast (Saccharomyces cerevisiae) without affecting prokaryotic organisms, making it a candidate for antifungal applications. The minimum inhibitory concentration (MIC) for this compound is reported at 64 µM against yeast, indicating its potency in targeting fungal pathogens .

Case Study: Target Identification

In a study utilizing chemical-genetic profiling, this compound was found to target the vacuolar ATPase (V-ATPase) and HSP90 in yeast and human cells. This specificity suggests potential therapeutic applications in treating fungal infections and possibly cancer, given the role of HSP90 in cellular stress responses and tumor growth .

Anticancer Potential

The compound's cytotoxic effects have been evaluated against various cancer cell lines. For instance, this compound was shown to significantly reduce cell viability in solid tumor-derived cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the inhibition of critical cellular processes linked to energy metabolism and protein folding, both essential for cancer cell survival .

Data Table: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Observations
HeLa (Cervical Cancer)1.5Significant reduction in viability
MCF-7 (Breast Cancer)2.0Induces apoptosis
A549 (Lung Cancer)3.5Cell cycle arrest observed

Drug Development and Screening

This compound is being explored in drug discovery frameworks due to its unique structure and biological activity. It has been identified through activity-independent screening methods that enhance the discovery of secondary metabolites from microbial sources . This approach allows researchers to uncover compounds that may not be detected through traditional screening methods focused solely on known activities.

Case Study: Discovery Methodology

A novel method involving the chemical elicitor Cl-ARC was employed to elevate the expression of cryptic biosynthetic genes in Streptomyces species. This led to the identification of this compound among other compounds that exhibit selective activity against eukaryotic cells . The integration of cheminformatics and chemical genetic profiling further refined target identification, showcasing this compound's potential as a lead compound for new therapeutics.

Eigenschaften

CAS-Nummer

98813-11-7

Molekularformel

C34H54O7

Molekulargewicht

574.8 g/mol

IUPAC-Name

(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8R,9R)-3,9-dihydroxy-4,8-dimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-15-methoxy-3,5,7,9,11-pentamethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one

InChI

InChI=1S/C34H54O7/c1-11-28(35)22(4)15-16-29(36)26(8)32(38)27(9)33-30(40-10)14-12-13-20(2)17-23(5)31(37)24(6)18-21(3)19-25(7)34(39)41-33/h12-16,18-19,22-24,26-28,30-33,35,37-38H,11,17H2,1-10H3/b14-12+,16-15+,20-13+,21-18+,25-19+/t22-,23+,24-,26-,27+,28-,30+,31+,32+,33-/m1/s1

InChI-Schlüssel

HBTGJJXCZRLXJW-YMGFNHCLSA-N

SMILES

CCC(C(C)C=CC(=O)C(C)C(C(C)C1C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O1)C)C)C)O)C)C)OC)O)O

Isomerische SMILES

CC[C@H]([C@H](C)/C=C/C(=O)[C@@H](C)[C@@H]([C@H](C)[C@@H]1[C@H](/C=C/C=C(/C[C@@H]([C@@H]([C@@H](/C=C(/C=C(/C(=O)O1)\C)\C)C)O)C)\C)OC)O)O

Kanonische SMILES

CCC(C(C)C=CC(=O)C(C)C(C(C)C1C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O1)C)C)C)O)C)C)OC)O)O

Synonyme

oxohygrolidin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxohygrolidin
Reactant of Route 2
Oxohygrolidin
Reactant of Route 3
Oxohygrolidin
Reactant of Route 4
Reactant of Route 4
Oxohygrolidin
Reactant of Route 5
Oxohygrolidin
Reactant of Route 6
Oxohygrolidin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.